molecular formula C11H10N4O3S B5606016 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5606016
M. Wt: 278.29 g/mol
InChI Key: CUOKAVPCIPXIKY-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide: is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its nitrophenyl group attached to an acetamide moiety, which is further linked to a methylated thiadiazole ring. Due to its unique structure, it has garnered interest in various scientific research fields, including medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

  • Preparation of 5-methyl-1,3,4-thiadiazol-2-ylamine: This can be achieved by reacting thiosemicarbazide with acetic anhydride and heating the mixture.

  • Nitration Reaction: The 5-methyl-1,3,4-thiadiazol-2-ylamine is then nitrated using nitric acid to introduce the nitro group, forming 5-methyl-1,3,4-thiadiazol-2-yl nitrate.

  • Acetylation Reaction: The nitro compound is acetylated using acetic anhydride or acetyl chloride to produce the final compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amino group, forming a different class of compounds.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the nitro or amide groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.

  • Substitution Reactions: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amino derivatives, such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-aminophenyl)acetamide.

  • Substitution Products: Amides, amines, or other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable building block for drug discovery and material science.

Biology: The compound has shown potential in biological studies, particularly in the development of anticancer agents. Its ability to interact with biological targets and inhibit specific pathways makes it a candidate for further research in medicinal chemistry.

Medicine: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide has been investigated for its cytotoxic properties against cancer cells. Its mechanism of action involves interfering with cellular processes, leading to cell death in cancerous cells.

Industry: In the dye and pigment industry, thiadiazole derivatives are used to produce various colorants due to their stability and vibrant color properties. This compound can be utilized in the synthesis of dyes for textiles and other materials.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide exerts its effects involves its interaction with molecular targets within cells. The nitro group plays a crucial role in the compound's reactivity, allowing it to bind to specific proteins or enzymes. This binding can disrupt cellular processes, such as DNA replication or signal transduction pathways, leading to cell death or inhibition of cell growth.

Molecular Targets and Pathways Involved:

  • Proteins and Enzymes: The compound may target specific proteins or enzymes involved in cell proliferation and survival.

  • Signal Transduction Pathways: It can interfere with pathways such as the JAK/STAT pathway, which is crucial for cell growth and differentiation.

Comparison with Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: This compound shares the thiadiazole ring but has a different substituent on the nitrogen atom.

  • 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Another thiadiazole derivative with an amino group and a sulfonamide moiety.

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide is unique due to its nitrophenyl group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-7-13-14-11(19-7)12-10(16)6-8-2-4-9(5-3-8)15(17)18/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKAVPCIPXIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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